1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S It is known for its unique chemical structure, which includes an ethoxy group, a trifluoromethylthio group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-5-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure with a methoxy group instead of an ethoxy group.
1-(5-Ethoxy-2-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with a different position of the ethoxy group.
Uniqueness
1-(2-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H13F3O2S |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-[2-ethoxy-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-11-5-4-10(18-12(13,14)15)7-9(11)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
YLNWQCUOUUGJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC(F)(F)F)CC(=O)C |
Origin of Product |
United States |
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